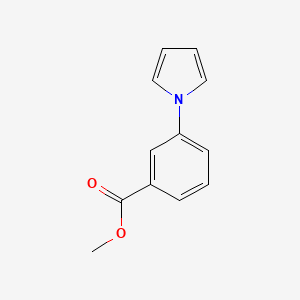

Benzoate de méthyle 3-(1H-pyrrol-1-yl)

Vue d'ensemble

Description

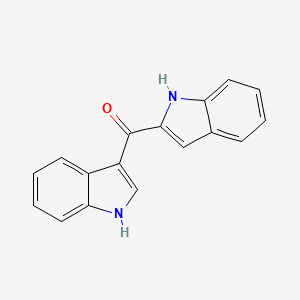

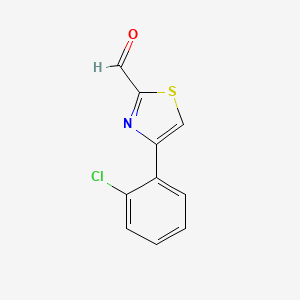

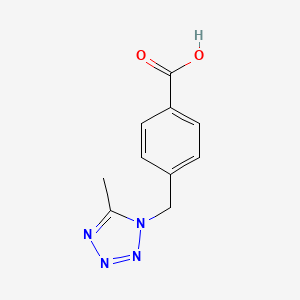

Methyl 3-(1H-pyrrol-1-yl)benzoate is a chemical compound that is part of the pyrrole family, a class of heterocyclic aromatic organic compounds. Pyrroles are known for their role in various biological processes and their utility in the synthesis of pharmaceuticals and other complex organic molecules.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, 1,4-disubstituted and 1,4,5-trisubstituted 2-[(benzotriazol-1-yl)methyl]pyrroles can be prepared from the reaction of 5-(benzotriazol-1-yl)-1,2-epoxy-3-pentynes with primary amines, which may be related to the synthesis of methyl 3-(1H-pyrrol-1-yl)benzoate . Additionally, the alkylation of methyl 3-(1H-pyrrole-2-carbonyl)aminopropanoate using halohydrocarbons like benzyl chloride in the presence of anhydrous K2CO3 and TBAB in acetonitrile under refluxing conditions is another method that could potentially be adapted for the synthesis of methyl 3-(1H-pyrrol-1-yl)benzoate .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be characterized using various spectroscopic techniques. For example, the structure of a pyrrole derivative was confirmed by single-crystal X-ray diffraction . Similarly, the molecular structure of a related compound, (3E,4E)-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylene]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione, was also confirmed by X-ray crystal structure determination . These techniques are crucial for confirming the molecular structure of methyl 3-(1H-pyrrol-1-yl)benzoate.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. For instance, the 2-(benzotriazol-1-yl)methyl side chains of certain pyrrole compounds can be elaborated by nucleophilic substitution and also by initial alkylation followed by replacement or elimination of the benzotriazolyl moiety . Moreover, methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate, a multifunctional reagent, was transformed into derivatives of pyridazine, pyrrole, imidazole-2,4-dione, and pyrazole . These reactions could be relevant to the chemical behavior of methyl 3-(1H-pyrrol-1-yl)benzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be studied using computational methods such as density functional theory (DFT). For example, DFT was used to predict the spectral and geometrical data of a new penta-substituted pyrrole derivative, and the results showed good correlation with experimental data . Additionally, Hirshfeld surface analysis and electrostatic potential surfaces (EPS) investigations can provide insights into the closest contacts between active atoms of the compound . These methods could be applied to determine the properties of methyl 3-(1H-pyrrol-1-yl)benzoate.

Applications De Recherche Scientifique

Capteurs électrochimiques et biosenseurs

- La structure unique du composé le rend approprié pour la modification d’électrodes dans les capteurs électrochimiques. Par exemple :

Science des matériaux et nanotechnologie

- L’incorporation du benzoate de méthyle 3-(1H-pyrrol-1-yl) dans des matrices polymères peut améliorer les propriétés des matériaux. Par exemple :

Mécanisme D'action

Target of Action

Similar compounds have been studied for their antimicrobial activity, suggesting potential targets within bacterial cells .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with key functional proteins in bacterial cell division .

Result of Action

Related compounds have shown antimicrobial activity, suggesting that methyl 3-(1h-pyrrol-1-yl)benzoate may have similar effects .

Propriétés

IUPAC Name |

methyl 3-pyrrol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)10-5-4-6-11(9-10)13-7-2-3-8-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORPZPNEEGITMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299033 | |

| Record name | Methyl 3-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168618-25-5 | |

| Record name | Methyl 3-(1H-pyrrol-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168618-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-[2-(4-{[4-(Tert-butyl)benzoyl]amino}benzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1306656.png)

![2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1306704.png)